1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Overview
Description
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that features a pyridine ring attached to a propenone moiety with a dimethylamino group
Preparation Methods
The synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and an appropriate base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar compounds to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one include:
1-(3-Pyridyl)-2-propen-1-one: Lacks the dimethylamino group, which may affect its reactivity and applications.
3-(Dimethylamino)-1-phenyl-2-propen-1-one: Contains a phenyl group instead of a pyridyl group, leading to different chemical properties and uses.
1-(2-Pyridyl)-3-(dimethylamino)-2-propen-1-one: The position of the pyridyl group is different, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRFUCMBQWLNV-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-16-4, 123367-26-0 | |
Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one important in a research context?
A1: Solubility plays a critical role in various research applications involving (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. [] For instance, knowing its solubility in different solvents helps researchers design experiments, optimize reaction conditions, and develop efficient purification methods. Furthermore, understanding how solubility changes with temperature is crucial for processes like crystallization and recrystallization, which are essential for isolating and purifying this compound. []
Q2: What were the key findings of the solubility study on (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?
A2: The study revealed that the solubility of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one increases with rising temperature in all the tested solvents, including methanol, acetone, and dimethylformamide. [] This positive correlation between temperature and solubility is a valuable insight for researchers working with this compound. Additionally, the study successfully modeled the solubility data using several thermodynamic models, such as the modified Apelblat equation and the Buchowski–Ksiazaczak λh model, providing valuable tools for predicting solubility behavior. []
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